N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea is a synthetic compound belonging to the class of nitrosoureas, which are known for their alkylating properties and potential use in cancer treatment. This compound is also referred to as Perrimustine, a derivative of the well-known anticancer agent Carmustine. The compound's structure includes a chloroethyl group, which is critical for its biological activity, and a methylsulfinyl group that may influence its pharmacological properties.
The compound was synthesized as part of research aimed at developing new anticancer therapies. Its synthesis and characterization were documented in various scientific studies, highlighting its potential as a therapeutic agent against certain types of cancer, particularly leukemia and solid tumors .
N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea is classified as:
The synthesis of N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea involves several key steps:
These synthetic routes have been optimized for both laboratory and industrial production, emphasizing the need for careful control of reaction conditions to maximize yield and purity.
The molecular formula for N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea is C6H12ClN3O3S. Its structural features include:
These structural characteristics are crucial for understanding its interaction with biological macromolecules, particularly DNA.
N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea participates in several significant chemical reactions:
These reactions typically occur under physiological conditions and involve common reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
The mechanism by which N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea exerts its effects primarily involves the alkylation of DNA. Upon administration, the chloroethyl moiety forms reactive intermediates that interact with nucleophilic sites on DNA bases, particularly guanine. This leads to:
These actions contribute to the compound's efficacy as an anticancer agent .
Relevant data from studies indicate that the compound's reactivity profile makes it a potent agent in targeted cancer therapies .
N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea has several scientific applications:
CMSOEN2 belongs to the nitrosourea class of alkylating antineoplastic agents, specifically categorized as a monofunctional 2-chloroethylnitrosourea derivative. Its systematic chemical name is N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea, with the molecular formula C₆H₁₂ClN₃O₄S and a molecular weight of 257.69 g/mol. The structure comprises two critical pharmacophores:
Table 1: Molecular Properties of CMSOEN2
Property | Value |
---|---|
Molecular Formula | C₆H₁₂ClN₃O₄S |
Molecular Weight | 257.69 g/mol |
CAS Registry Number | 79955-36-5 |
Key Functional Groups | Chloroethyl, Nitrosourea, Sulfinyl |
SMILES Notation | C(S(=O)C)CNC(=O)N(N=O)CCCl |
InChI Key | IUOVOJHLRFQQNS-UHFFFAOYSA-N |
The sulfinyl group (>S=O) confers significant polarity and hydrogen-bonding capacity, distinguishing CMSOEN2 from more lipophilic nitrosoureas like lomustine (CCNU). This polar character likely reduces passive diffusion across the blood-brain barrier compared to its methylsulfonyl counterpart (methylsulfonylethyl analog), but may enhance solubility and tissue distribution in peripheral tumors. The compound exhibits chemical instability under physiological conditions, a hallmark of nitrosoureas, undergoing spontaneous decomposition to generate the electrophilic species responsible for DNA alkylation. This decomposition follows first-order kinetics, heavily influenced by pH and temperature. The sulfinyl substituent may modulate electron density at the urea carbonyl, potentially altering decomposition kinetics and reactivity compared to non-sulfinyl-containing analogs [1] [5] [7].
CMSOEN2 emerged during the second generation of nitrosourea development aimed at improving tumor selectivity and reducing systemic toxicity. First-generation nitrosoureas like carmustine (BCNU) and lomustine (CCNU) demonstrated clinical activity against gliomas, lymphomas, and melanoma but faced limitations including dose-limiting myelosuppression and significant risk of therapy-related secondary malignancies [1]. Structural optimization efforts focused on modifying the N-substituent to alter lipophilicity, bioactivation pathways, and tissue distribution.
The synthesis of CMSOEN2 was achieved through a multi-step pathway starting from chlorosulfonyl isocyanate, involving sequential reactions of carbamoylation-sulfamoylation, Mitsunobu alkylation, deprotection, and regioselective nitrosation. This method yielded CMSOEN2 in 47-58% overall yield, representing an efficient route for producing sulfinyl-containing nitrosoureas. The design specifically incorporated the methylsulfinylethyl group to mimic metabolites of earlier nitrosoureas while introducing a polar handle to potentially reduce central nervous system penetration and associated neurotoxicity [5].
Preliminary pharmacological screening demonstrated significant oncostatic activity against the A549 human lung adenocarcinoma and MCF7 human breast adenocarcinoma cell lines. These findings positioned CMSOEN2 within a broader class of "2-chloroethylnitrososulfamides (CENS)" investigated as potential alternatives to traditional nitrosoureas. The antitumor efficacy observed in vitro provided the rationale for further investigation into its mechanism of action and preclinical development. Notably, CMSOEN2 represented an intermediate oxidation state between the methylthioethyl (sulfide) and methylsulfonylethyl (sulfone) analogs, offering a unique electronic and steric profile for structure-activity relationship studies [5] [6].
CMSOEN2 occupies a distinct niche within the 2-chloroethyl nitrosourea family due to its sulfoxide-containing side chain. This structural feature places it between the extremely lipophilic analogs (e.g., cyclohexyl-containing lomustine) and highly polar derivatives (e.g., sulfonylethyl compounds) in terms of physicochemical properties:
Table 2: Structural and Property Comparison of CMSOEN2 with Key Nitrosoureas
Compound | R Group | Key Structural Feature | Lipophilicity (Relative) | Primary Clinical/Research Use |
---|---|---|---|---|
CMSOEN2 | -CH₂CH₂S(O)CH₃ | Sulfoxide | Intermediate | Preclinical research |
Carmustine (BCNU) | -CH₂CH₂Cl | Bis-chloroethyl | High | Glioma, Melanoma, Lymphoma |
Lomustine (CCNU) | Cyclohexyl | Cycloalkyl | High | Brain Tumors, Hodgkin's Lymphoma |
Nimustine (ACNU) | -CH₂CH₂NHC(NH)NH₂ | Guanidinoethyl | Low | Glioma (Intra-arterial) |
Fotemustine | -CH₂CH₂P(O)(OCH₂CH₃)₂ | Phosphonoethyl | High | Melanoma, Brain Metastases |
Methylsulfonylethyl | -CH₂CH₂S(O₂)CH₃ | Sulfone | Low | Experimental metabolite/research compound |
Pharmacological evaluations against L1210 murine leukemia models demonstrated that CMSOEN2 exhibits greater antitumor activity compared to its parent compound mixture, highlighting the therapeutic significance of the sulfinyl modification. While its direct clinical translation remains investigational, CMSOEN2 serves as a critical tool compound for understanding the impact of sulfur oxidation states on nitrosourea pharmacology. The compound's intermediate oxidation state between sulfides (readily oxidized in vivo) and stable sulfones offers unique insights into metabolic activation/deactivation pathways influencing nitrosourea efficacy. Its position within the family underscores the delicate balance required in anticancer drug design between maintaining sufficient lipophilicity for tumor penetration and introducing polarity to modulate toxicity profiles [1] [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7